molecular formula C12H12N2O2 B1318921 Ethyl 2-aminoquinoline-6-carboxylate CAS No. 342908-16-1

Ethyl 2-aminoquinoline-6-carboxylate

Cat. No. B1318921
CAS RN: 342908-16-1
M. Wt: 216.24 g/mol
InChI Key: NMSBMFZAJIEPMQ-UHFFFAOYSA-N
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Description

Ethyl 2-aminoquinoline-6-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-aminoquinoline-6-carboxylate is characterized by a quinoline core with an ethyl carboxylate group at the 6-position and an amino group at the 2-position . The molecular weight is 216.24 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-aminoquinoline-6-carboxylate is a colorless to yellow solid . Other physical and chemical properties such as boiling point are not specified in the retrieved documents .

Scientific Research Applications

Drug Design and Medicinal Chemistry

Quinoline derivatives, like Ethyl 2-aminoquinoline-6-carboxylate, are recognized for their broad spectrum of bioactivity, making them a core template in drug design . They are often used as pharmacophores due to their structural versatility, which allows for the development of new drugs with potential efficacy against various diseases.

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, Ethyl 2-aminoquinoline-6-carboxylate serves as a vital scaffold. Its functionalization can lead to a plethora of biologically active compounds. The compound’s reactivity is harnessed to create diverse molecular architectures crucial for industrial applications .

Biological Activity Screening

This compound is frequently used in in vivo and in vitro screening to identify its biological activities. Such screenings can pave the way for the development of novel therapeutic agents, as the quinoline motif is linked to substantial efficacies in drug development .

Pharmacological Research

Ethyl 2-aminoquinoline-6-carboxylate is instrumental in pharmacological research. Its derivatives are studied for their interactions with biological targets, which is essential for understanding the mechanism of action of potential drugs .

Green Chemistry

Lastly, the compound finds application in green chemistry, where researchers aim to develop more environmentally friendly and sustainable chemical processes. Its derivatives can be synthesized using methods that minimize the use of hazardous substances and reduce waste .

properties

IUPAC Name

ethyl 2-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSBMFZAJIEPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591182
Record name Ethyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342908-16-1
Record name Ethyl 2-aminoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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